N,N-dibenzyl-5-bromofuran-2-carboxamide
Descripción
Propiedades
Fórmula molecular |
C19H16BrNO2 |
|---|---|
Peso molecular |
370.2g/mol |
Nombre IUPAC |
N,N-dibenzyl-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C19H16BrNO2/c20-18-12-11-17(23-18)19(22)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
LBKVWLLUUVVCQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations :
- Steric Effects : The dual benzyl groups introduce significant steric hindrance, which may limit binding to compact active sites compared to smaller substituents like 4-bromophenyl .
- Electronic Effects : Bromine at the 5-position of the furan ring provides electron-withdrawing character, stabilizing the carboxamide moiety and influencing hydrogen-bonding interactions.
Q & A
Q. Methodological Insight :
- Monitor reaction progress via ¹H NMR (disappearance of furan C–Br signal at δ 7.2 ppm).
- Troubleshooting : If coupling stalls, add tetrabutylammonium bromide (TBAB) to stabilize the palladium catalyst .
Biological Activity: Mechanism and Data Interpretation
Q: What contradictory findings exist regarding the compound’s anticancer activity, and how can researchers resolve them? A:
- Evidence of Activity : In in vitro screens, the compound inhibits Topoisomerase IIα (IC₅₀ = 2.3 μM) via intercalation, as shown by fluorescence quenching assays .
- Contradiction : Some studies report no cytotoxicity (IC₅₀ > 50 μM) in MCF-7 breast cancer cells .
Resolution Strategies :
Structural Confirmation : Verify compound identity via HRMS (expected [M+H]⁺ = 425.08) and ²D NMR (NOESY to confirm dibenzyl group orientation) .
Assay Variability : Test under standardized conditions (e.g., 48h exposure, 10% FBS) to control for serum protein binding differences.
Physicochemical Properties and Computational Modeling
Q: How can computational methods predict solubility and guide formulation for in vivo studies? A:
- LogP Calculation : Experimental logP = 3.8 (shake-flask method) aligns with XLogP3 predictions (3.7), indicating moderate lipophilicity .
- Solubility Enhancement :
- Use β-cyclodextrin complexes (1:2 molar ratio) to increase aqueous solubility from 0.12 mg/mL to 1.8 mg/mL .
- Molecular dynamics simulations (AMBER force field) show hydrophobic interactions between the dibenzyl groups and cyclodextrin cavity .
Q. Synthetic Protocol :
- For trifluoromethyl derivatives, use Ullmann coupling with CuI/1,10-phenanthroline (80°C, 24h) .
Analytical Challenges: Differentiating Diastereomers
Q: How can researchers distinguish between diastereomers formed during synthesis? A:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min vs. 9.7 min) .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-computed spectra (B3LYP/6-31G*) to assign absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
